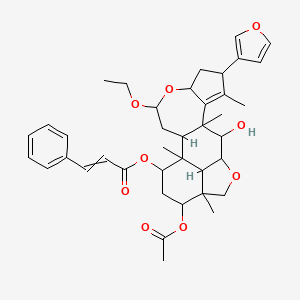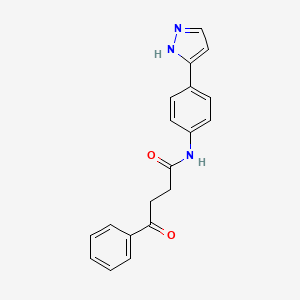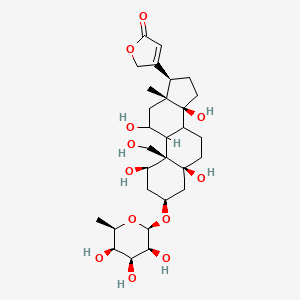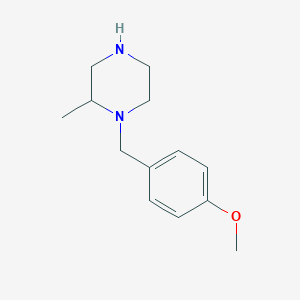
12-Ethoxynimbolinin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Ethoxynimbolinin B is a limonoid compound, a class of tetranortriterpenoids known for their structural diversity and wide range of bioactivities. These activities include insect antifeedant activity, antimicrobial, antiprotozoal, anti-inflammatory, and anticancer properties . This compound is isolated from the fruits of Melia toosendan, a plant known for its medicinal properties .
Preparation Methods
The preparation of 12-Ethoxynimbolinin B involves the extraction from natural sources, particularly the fruits of Melia toosendan. The synthetic routes and reaction conditions for its preparation are not extensively documented in the literature. it is known that the compound can be isolated using chromatographic techniques and its structure elucidated through spectroscopic analysis .
Chemical Reactions Analysis
12-Ethoxynimbolinin B undergoes various chemical reactions typical of limonoids. These reactions include:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the limonoid skeleton. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
12-Ethoxynimbolinin B has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of limonoids.
Medicine: Its anticancer and anti-inflammatory properties make it a potential candidate for drug development.
Industry: The insect antifeedant activity of this compound is of interest for developing natural insecticides.
Mechanism of Action
The mechanism of action of 12-Ethoxynimbolinin B involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cancer cell proliferation, and microbial growth. The specific molecular targets and pathways are still under investigation, but it is known that the compound can inhibit the growth of tumor cells and reduce inflammation .
Comparison with Similar Compounds
12-Ethoxynimbolinin B is unique among limonoids due to its specific structural features and bioactivities. Similar compounds include:
Nimbolinin B: Another limonoid with similar bioactivities but different structural features.
Meliatoosenin L: A limonoid with comparable anticancer properties.
Toosendansin A and C: Limonoids with insect antifeedant activity. The uniqueness of this compound lies in its specific combination of bioactivities and structural characteristics, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C39H48O9 |
|---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O9/c1-7-44-32-18-28-38(5)30(48-31(41)14-13-24-11-9-8-10-12-24)19-29(46-23(3)40)37(4)21-45-34(35(37)38)36(42)39(28,6)33-22(2)26(17-27(33)47-32)25-15-16-43-20-25/h8-16,20,26-30,32,34-36,42H,7,17-19,21H2,1-6H3 |
InChI Key |
FZGSUBLWWNCYEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC2C3(C(CC(C4(C3C(C(C2(C5=C(C(CC5O1)C6=COC=C6)C)C)O)OC4)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-hydroxy-5-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14095497.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095503.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B14095511.png)

![2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine](/img/structure/B14095519.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole)](/img/structure/B14095526.png)
![2-Benzyl-7-fluoro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095528.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095537.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14095542.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095548.png)

![1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14095565.png)

